Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate
Description
Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate is a benzoxazole derivative featuring a 3-bromo-2-methylphenyl substituent at position 2, a cyano group at position 7, and a methyl carboxylate at position 5.
Properties
Molecular Formula |
C17H11BrN2O3 |
|---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
methyl 2-(3-bromo-2-methylphenyl)-7-cyano-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C17H11BrN2O3/c1-9-12(4-3-5-13(9)18)16-20-14-7-10(17(21)22-2)6-11(8-19)15(14)23-16/h3-7H,1-2H3 |
InChI Key |
GFMNCYJNVZFWTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=NC3=CC(=CC(=C3O2)C#N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate
Key Synthetic Steps and Reaction Conditions
Formation of the Benzo[d]oxazole Core
- A common approach to benzo[d]oxazole synthesis involves the condensation of 2-aminophenol derivatives with substituted benzaldehydes or carboxylic acid derivatives under dehydrating conditions.
- For example, 2-aminophenol reacts with 3-bromo-2-methylbenzaldehyde under solvent-free or reflux conditions, often catalyzed by heterogeneous catalysts such as amino glucose-functionalized silica-coated NiFe2O4 nanoparticles, to yield 2-(3-bromo-2-methylphenyl)benzo[d]oxazole intermediates with high yield (~98%).
- Reaction conditions typically include stirring at room temperature or mild heating, with catalyst recovery by magnetic separation and product purification by recrystallization.
Introduction of the Cyano Group at Position 7
- The cyano group is introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution on a suitable precursor.
- One method involves halogenation at position 7 (e.g., chlorination) followed by cyanation using copper(I) cyanide or palladium-catalyzed cyanation reactions.
- Patents describe the preparation of methyl 2-(3-bromo-2-methylphenyl)-7-chlorobenzo[d]oxazole-5-carboxylate as an intermediate, which can be converted to the 7-cyano derivative by substitution reactions.
Methyl Esterification at Position 5
- The carboxylate methyl ester at position 5 is typically introduced by esterification of the corresponding carboxylic acid using methanol in the presence of acid catalysts such as sulfuric acid or by direct methylation using diazomethane or methyl iodide in basic media.
- This step can be performed before or after heterocycle formation depending on the synthetic route.
Representative Synthetic Route (Summary Table)
Alternative Methods and Optimization
- Microwave-assisted synthesis has been reported to accelerate the cyclization step, improving yields and reducing reaction times.
- Solvent-free conditions with reusable magnetic catalysts enhance the environmental profile and scalability.
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can be employed to introduce the 3-bromo-2-methylphenyl group onto preformed benzo[d]oxazole cores, offering flexibility in substitution patterns.
- Careful control of temperature (60–80°C) and inert atmosphere conditions improves selectivity and yield.
Analytical and Research Findings on Preparation
Yield and Purity
Structural Confirmation
- Characterization techniques include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), infrared (IR) spectroscopy for functional group identification, and mass spectrometry.
- X-ray crystallography is utilized for definitive structural confirmation of the benzo[d]oxazole core and substitution pattern.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Cycloaddition Reactions: The benzoxazole core can participate in cycloaddition reactions, forming new heterocyclic compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution of the bromine atom with an amine can yield an amino derivative with potential biological activity .
Scientific Research Applications
Medicinal Chemistry: Benzoxazole derivatives, including this compound, have shown promise as antimicrobial, antifungal, and anticancer agents. Their ability to interact with biological targets makes them valuable in drug discovery.
Material Science: The compound’s unique structure allows it to be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Researchers use this compound as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, its antimicrobial activity may result from inhibition of bacterial enzymes essential for cell wall synthesis . The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- This bulk may reduce solubility but enhance binding specificity in biological systems.
- Electronic Effects: The cyano group at C7 is strongly electron-withdrawing, contrasting with bromo (in Methyl 5-bromobenzo[d]oxazole-7-carboxylate ) or amino (in Methyl 2-amino-7-bromobenzo[d]oxazole-5-carboxylate ).
- Polarity: Hydroxyl and dimethylamino groups in Methyl 7-bromo-2-dimethylamino-4-hydroxybenz[d]oxazole-5-carboxylate enhance polarity compared to the target compound, which lacks such polar substituents.
Biological Activity
Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate, a compound with the CAS number 2459479-71-9, belongs to the class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a benzo[d]oxazole core substituted with a bromo and methyl group, as well as a cyano group. These substituents play crucial roles in modulating the compound's biological activity.
Biological Activity Overview
Research indicates that compounds within the benzo[d]oxazole family exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives show significant inhibitory effects against a range of pathogens.
- Antitumor Properties : Certain benzo[d]oxazole derivatives have demonstrated cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : Compounds can act as inhibitors of key enzymes such as tyrosinase, which is important in melanin production.
Enzyme Inhibition Studies
One notable area of research is the inhibition of tyrosinase, an enzyme critical for melanin synthesis. The compound's structural features contribute to its inhibitory potency. For instance, studies have shown that modifications to the phenyl ring can significantly affect tyrosinase inhibition:
| Compound | IC50 Value (μM) | Remarks |
|---|---|---|
| This compound | TBD | Potential inhibitor |
| Compound A (2-hydroxy derivative) | 16.78 ± 0.57 | Strong inhibitor |
| Compound B (4-methoxy derivative) | >200 | Weak inhibitor |
The above table summarizes findings from various studies indicating that hydroxyl groups enhance inhibitory activity while methoxy groups may reduce it .
Cytotoxicity Assessments
Cytotoxicity tests are essential for evaluating the safety profile of new compounds. In vitro studies using B16F10 melanoma cells revealed that while some derivatives showed promising tyrosinase inhibition, they also needed to be assessed for cytotoxicity:
- Compounds tested at concentrations of 1, 2, and 5 μM over 48 and 72 hours showed varying levels of cytotoxic effects.
- Notably, this compound exhibited minimal cytotoxicity at lower concentrations but showed weak cytotoxicity at higher doses after prolonged exposure .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Binding : The cyano and bromo substituents may facilitate binding to active sites on target enzymes like tyrosinase.
- Structural Interactions : The conformational flexibility provided by the oxazole ring may enhance interactions with biological macromolecules.
Case Studies
Recent patents have highlighted the use of similar compounds as immunomodulators, suggesting potential applications in enhancing immune responses or treating autoimmune conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
